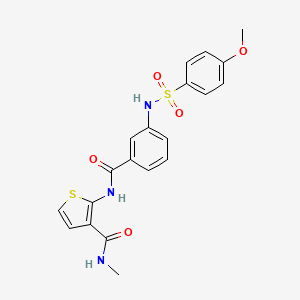

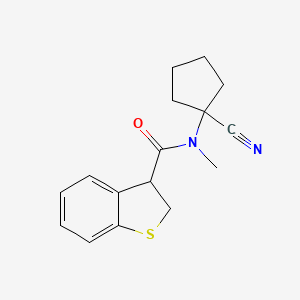

2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide-based compounds has been a focus in the search for novel pharmacological agents. Paper details the synthesis of a series of N,N'-di(2-substituted-phenyl)-4-methoxyisophthalamides and benzene-1,3-disulfonamides, which have shown significant antiplatelet aggregation activities. The synthesis procedure involves the introduction of steric hindrance substituents, which has been found to be favorable for increasing the activity of these compounds. The paper also reports the synthesis of 15 new compounds, with their structures confirmed by MS and 1H NMR.

Molecular Structure Analysis

The molecular structure of sulfonamide-based compounds has been extensively studied using various techniques. In paper , the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and DFT calculations. The compound was found to crystallize in a triclinic system, and the geometrical parameters obtained from XRD studies were in good agreement with the calculated values from DFT. This indicates the importance of theoretical calculations in complementing experimental data for structural analysis.

Chemical Reactions Analysis

The reactivity of sulfonamide-based compounds has been explored in the context of their potential pharmacological applications. Paper investigates the reactivity of benzenesulphonamide-based carboxamide derivatives through DFT studies. The analysis of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans provided insights into the chemical reactivity of the molecules. The study found that the lower HOMO-LUMO energy gap in one of the derivatives indicated higher chemical and biological activity, suggesting that these compounds could be promising candidates for anti-trypanosomal drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide-based compounds are crucial for their pharmacological efficacy. Paper describes the Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the importance of the sulfonamide group in the activity of these compounds. The selected compounds showed potent activity without affecting conduction, which is a desirable property for antiarrhythmic drugs. The study also emphasizes the good oral bioavailability and favorable hemodynamic profile of these compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The development and synthesis of sulfonamide compounds, including variations like 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide, have been explored extensively. For instance, the study of indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists highlights the synthesis and structure-activity relationships of these compounds. Methoxy groups were found to enhance potency, underscoring the critical role of specific substituents in pharmacological activity (Procopiou et al., 2013).

Pharmacological Applications

Sulfonamide derivatives have been examined for their potential in treating various conditions. For example, sulfonated polyimide membranes, incorporating similar sulfonamide functionalities, were developed for direct methanol fuel cell applications, showcasing the chemical versatility and utility of these compounds beyond pharmacological contexts (Zhai et al., 2007). Additionally, carbonic anhydrase inhibitors incorporating sulfonamide groups have been studied for their intraocular pressure-lowering properties, indicating their potential in treating glaucoma (Scozzafava et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-21-19(25)17-10-11-29-20(17)22-18(24)13-4-3-5-14(12-13)23-30(26,27)16-8-6-15(28-2)7-9-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFNKLICNZGBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)